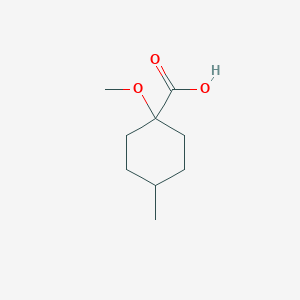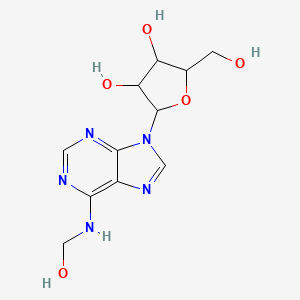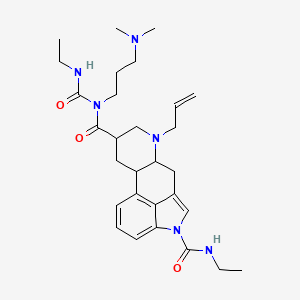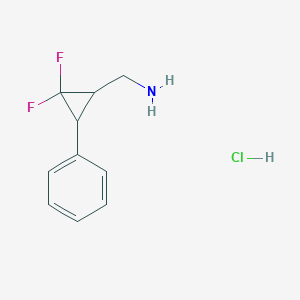![molecular formula C8H10ClN5O3S B12314951 (NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B12314951.png)
(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (NE)-N-[3-[(2-cloro-1,3-tiazol-5-il)metil]-2,2,6,6-tetradeuterio-5-metil-1,3,5-oxadiazinan-4-ilideno]nitramida es un producto químico sintético con una estructura compleja. Se caracteriza por la presencia de un anillo de tiazol, un anillo de oxadiazinan y un grupo nitramida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (NE)-N-[3-[(2-cloro-1,3-tiazol-5-il)metil]-2,2,6,6-tetradeuterio-5-metil-1,3,5-oxadiazinan-4-ilideno]nitramida implica múltiples pasos. Los materiales de partida suelen incluir 2-cloro-1,3-tiazol y otros reactivos necesarios para la formación del anillo de oxadiazinan y el grupo nitramida. Las condiciones de reacción a menudo requieren temperaturas, solventes y catalizadores específicos para asegurar que el producto deseado se obtenga con un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas .
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto (NE)-N-[3-[(2-cloro-1,3-tiazol-5-il)metil]-2,2,6,6-tetradeuterio-5-metil-1,3,5-oxadiazinan-4-ilideno]nitramida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo nitramida en otros grupos funcionales.
Sustitución: El átomo de cloro en el anillo de tiazol se puede sustituir por otros grupos utilizando reactivos y condiciones apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado, pero normalmente implican temperaturas controladas, solventes específicos y catalizadores .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de tiazol .
Aplicaciones Científicas De Investigación
Química
En química, (NE)-N-[3-[(2-cloro-1,3-tiazol-5-il)metil]-2,2,6,6-tetradeuterio-5-metil-1,3,5-oxadiazinan-4-ilideno]nitramida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de derivados con propiedades y funciones específicas.
Biología
En la investigación biológica, este compuesto puede utilizarse para estudiar las interacciones entre moléculas pequeñas y objetivos biológicos. Su capacidad de sufrir diversas reacciones químicas lo convierte en una herramienta valiosa para sondear vías y mecanismos biológicos.
Medicina
En medicina, se están explorando las posibles aplicaciones terapéuticas del compuesto. Puede servir como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades o afecciones específicas.
Industria
En la industria, (NE)-N-[3-[(2-cloro-1,3-tiazol-5-il)metil]-2,2,6,6-tetradeuterio-5-metil-1,3,5-oxadiazinan-4-ilideno]nitramida se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones industriales, incluida la fabricación de materiales avanzados e intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción de (NE)-N-[3-[(2-cloro-1,3-tiazol-5-il)metil]-2,2,6,6-tetradeuterio-5-metil-1,3,5-oxadiazinan-4-ilideno]nitramida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y afectando las vías biológicas. Los objetivos moleculares y las vías específicas implicadas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a (NE)-N-[3-[(2-cloro-1,3-tiazol-5-il)metil]-2,2,6,6-tetradeuterio-5-metil-1,3,5-oxadiazinan-4-ilideno]nitramida incluyen:
Clotianidina: Un insecticida neonicotinoide con una estructura similar al anillo de tiazol.
Tiametoxam: Otro insecticida neonicotinoide con una estructura relacionada al anillo de oxadiazinan.
(2-Cloro-tiazol-5-il)metilamina clorhidrato: Un compuesto con un anillo de tiazol similar pero diferentes grupos funcionales.
Unicidad
La unicidad de (NE)-N-[3-[(2-cloro-1,3-tiazol-5-il)metil]-2,2,6,6-tetradeuterio-5-metil-1,3,5-oxadiazinan-4-ilideno]nitramida radica en su combinación específica de grupos funcionales y etiquetado de deuterio. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C8H10ClN5O3S |
|---|---|
Peso molecular |
295.74 g/mol |
Nombre IUPAC |
(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8+/i4D2,5D2 |
Clave InChI |
NWWZPOKUUAIXIW-CCQFNMICSA-N |
SMILES isomérico |
[2H]C1(N(/C(=N\[N+](=O)[O-])/N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] |
SMILES canónico |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)


![N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)
![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate](/img/structure/B12314902.png)
![N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B12314910.png)
![2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B12314916.png)




![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12314933.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12314941.png)

